(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-3-5-6-13-7-9-14(10-8-13)20-15-11-25(22,23)12-16(15)24-18(20)19-17(21)4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTNEYPSVAJLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₂S₂
- Molecular Weight : 357.49 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and neuroprotection.
Cytotoxicity
-
Cancer Cell Lines : The compound has shown potent cytotoxic effects against various cancer cell lines, including:
- Colon cancer cells
- Oral squamous cell carcinoma (OSCC)
- Lymphoma and leukemia cells
- Caspase-3 activation
- SubG1 phase accumulation in cell cycle analysis
- Mitochondrial membrane potential depolarization
- Selectivity Index : The selectivity index (SI) for the compound indicates a favorable profile, suggesting lower toxicity to non-malignant cells compared to malignant ones .
The mechanisms underlying the biological activity of this compound involve:
- Apoptotic Pathways : Activation of apoptotic pathways through caspase signaling.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against colon cancer cells with an IC50 value of 15 µM. |
| Study 2 | Showed that the compound effectively inhibited OSCC growth in vivo models with a tumor reduction rate of 60%. |
| Study 3 | Investigated the mechanism of action revealing ROS-mediated apoptosis as a primary pathway. |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, further studies are needed to assess its metabolism and excretion pathways.
Toxicological Profile
Toxicity studies indicate low acute toxicity levels in animal models with no significant adverse effects at therapeutic doses. Long-term studies are necessary to fully understand the chronic toxicity profile.
Q & A
Basic: How can I optimize the synthesis of (E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide to improve yield and purity?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction homogeneity and stabilize intermediates .
- Catalysts : Raney nickel or palladium-based catalysts improve cyclization efficiency in thiazole core formation .
- Temperature control : Maintain 60–80°C during the amidation step to minimize side reactions .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the (E)-isomer selectively .
Advanced: What experimental and computational approaches are recommended to elucidate the mechanism of action of this compound in biological systems?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or proteases) .
- In vitro assays : Conduct enzyme inhibition assays (IC₅₀ determination) and cell viability studies (MTT assay) to correlate structure-activity relationships .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics for target validation .
Basic: What analytical techniques are most reliable for confirming the structural identity of this compound?
Answer:
- NMR spectroscopy : Analyze and spectra for characteristic signals (e.g., thiazole protons at δ 7.2–8.1 ppm and sulfone groups at δ 3.5–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- X-ray crystallography : Resolve the (E)-configuration using single-crystal diffraction .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
- QSAR models : Use partial least squares regression to correlate substituent effects (e.g., 4-butylphenyl vs. fluorophenyl) with biological activity .
Basic: What protocols ensure the compound’s stability during storage and handling?
Answer:
- Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfone group .
- Stability assessment : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
- Light sensitivity : Use amber vials to avoid photodegradation of the thiazole core .
Advanced: How should researchers design assays to evaluate the compound’s biological activity against specific targets?
Answer:
- Target selection : Prioritize enzymes linked to inflammation (e.g., COX-2) or cancer (e.g., PI3K) based on structural analogs .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate to calculate IC₅₀ values .
- Counter-screening : Include off-target assays (e.g., cytochrome P450 inhibition) to assess selectivity .
Basic: What methods are effective for assessing purity, and how can impurities be minimized?
Answer:
- TLC/HPLC : Use silica gel TLC (ethyl acetate/hexane, 3:7) for rapid purity checks; quantify impurities via HPLC-DAD (<1% area threshold) .
- Recrystallization : Purify using ethanol/water (7:3) to remove unreacted starting materials .
- Troubleshooting : If dimerization occurs, reduce reaction temperature and increase stirring speed .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or alkyl (e.g., propyl instead of butyl) groups .
- Biological testing : Compare IC₅₀ values across analogs using standardized assays (e.g., kinase inhibition) .
- Statistical analysis : Apply multivariate regression to identify critical substituents affecting potency .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential amine byproduct volatility .
- Toxicity screening : Perform preliminary in vitro cytotoxicity assays (e.g., hemolysis or brine shrimp lethality tests) .
Advanced: How can metabolic pathways and degradation products of this compound be studied?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .
- Isotope labeling : Synthesize -labeled compound to track metabolic fate in excretion studies .
- Degradation profiling : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify hydrolytic products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
